4-Chloro-3-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

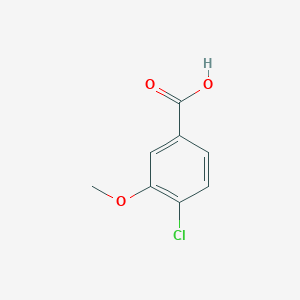

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUUNDMDOOXPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366245 | |

| Record name | 4-Chloro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85740-98-3 | |

| Record name | 4-Chloro-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-methoxybenzoic Acid

CAS Number: 85740-98-3

This guide provides a comprehensive technical overview of 4-Chloro-3-methoxybenzoic acid, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes its chemical properties, synthesis protocols, spectral characterization, and key applications, grounding all information in established scientific principles and methodologies.

Core Compound Profile and Physicochemical Properties

This compound, also known as 4-chloro-m-anisic acid, is a polysubstituted aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a chloro group, and a methoxy group, imparts a unique combination of reactivity and functionality, making it a valuable building block in complex organic synthesis.

The strategic placement of the electron-withdrawing chlorine atom para to the carboxylic acid and the electron-donating methoxy group meta to it influences the electronic environment of the aromatic ring and the acidity of the carboxyl group. This substitution pattern is critical for its role as a precursor in the synthesis of targeted bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 85740-98-3 | [1][2] |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 217.0 to 221.0 °C | |

| Purity (Typical) | >98.0% (GC), ≥99% (HPLC) | [1] |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)Cl | [2][3] |

| InChIKey | OXUUNDMDOOXPKY-UHFFFAOYSA-N | [1] |

| Predicted pKa | 3.85 ± 0.10 | - |

| Predicted XlogP | 2.4 | [3] |

Synthesis and Purification

The most common laboratory- and industrial-scale synthesis of this compound involves the oxidation of the corresponding toluene derivative. This method is robust and yields a high-purity product after straightforward purification.

Synthesis via Oxidation of 1-Chloro-2-methoxy-4-methylbenzene

The foundational logic of this synthesis is the high stability of the aromatic ring and the susceptibility of the benzylic methyl group to strong oxidizing agents. Potassium permanganate (KMnO₄) is a powerful and effective oxidant for this transformation. The reaction proceeds by converting the methyl group into a carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

1-Chloro-2-methoxy-4-methylbenzene (e.g., 7.8 g, 50 mmol)

-

Potassium permanganate (KMnO₄) (19.8 g, 125 mmol)

-

Deionized water

-

Diatomaceous earth (Celite)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-2-methoxy-4-methylbenzene (7.8 g) and an aqueous solution of potassium permanganate (19.8 g in 300 mL of water).

-

Oxidation: Heat the mixture to reflux and stir vigorously for 17 hours. The progress of the reaction can be monitored by the disappearance of the organic starting material (TLC) and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Workup and Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the MnO₂ precipitate. Wash the filter cake with hot water (e.g., 200 mL) to ensure all product is collected.

-

Extraction: Transfer the clarified filtrate to a separatory funnel and wash with diethyl ether (2 x 150 mL) to remove any unreacted starting material or non-acidic impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is less than 2. A white precipitate of this compound will form.

-

Isolation and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield pure this compound (Expected yield: ~58%).

Purification by Recrystallization

For applications requiring the highest purity (>99.5%), recrystallization is recommended. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. An ethanol/water mixture is often effective.

Protocol: Recrystallization

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

While hot, add deionized water dropwise until the solution becomes faintly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. This section details the expected spectroscopic data and provides a standard analytical method for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While a publicly available, fully assigned experimental spectrum for this specific compound is not readily found, a highly accurate prediction can be made based on established principles and data from structurally similar compounds like 3-methoxybenzoic acid and 4-chlorobenzoic acid.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Justification |

| -COOH | ~13.1 ppm (s, 1H) | ~166.5 ppm | Carboxylic acid protons are highly deshielded and appear as a broad singlet. The carbonyl carbon is also characteristic. |

| -OCH₃ | ~3.9 ppm (s, 3H) | ~56.4 ppm | The methoxy group protons are a sharp singlet. The carbon chemical shift is typical for an aryl methyl ether. |

| Ar-H2 | ~7.65 ppm (d, J≈2 Hz) | ~111.8 ppm | This proton is ortho to the -COOH group and meta to the -Cl group. It appears as a doublet due to coupling with H6. The carbon is shielded by the adjacent methoxy group. |

| Ar-H5 | ~7.60 ppm (d, J≈8.5 Hz) | ~131.5 ppm | This proton is ortho to the -Cl group and meta to the -COOH group. It appears as a doublet due to coupling with H6. The carbon is deshielded by the adjacent chlorine. |

| Ar-H6 | ~7.45 ppm (dd, J≈8.5, 2 Hz) | ~122.0 ppm | This proton is coupled to both H5 and H2, resulting in a doublet of doublets. |

| Ar-C1 (-COOH) | - | ~130.0 ppm | The ipso-carbon attached to the carboxylic acid. |

| Ar-C3 (-OCH₃) | - | ~155.0 ppm | The ipso-carbon attached to the methoxy group, significantly deshielded by the oxygen atom. |

| Ar-C4 (-Cl) | - | ~125.0 ppm | The ipso-carbon attached to the chlorine atom. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by features from the carboxylic acid and the substituted aromatic ring.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (dimer) |

| ~1700 | C=O stretch | Carboxylic Acid (carbonyl) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether (-OCH₃) |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~800-900 | C-H bend (out-of-plane) | Substituted Benzene |

| ~700-800 | C-Cl stretch | Aryl Chloride |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is useful for determining the molecular weight.

-

Predicted [M+H]⁺: 187.0157

-

Predicted [M-H]⁻: 185.0011

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of this compound. A reversed-phase method provides excellent resolution and reproducibility.

Caption: General workflow for HPLC purity analysis.

Protocol: HPLC Purity Assay

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid to ensure the carboxylic acid is protonated.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of ~1 mg/mL by dissolving the compound in the mobile phase.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Analysis: The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Chemical Reactivity and Applications

This compound is a valuable intermediate due to its multiple reactive sites: the carboxylic acid group, the activated aromatic ring, and the chloro substituent.

Reactions of the Carboxylic Acid Group

The carboxylic acid can undergo standard transformations, such as:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amidation: Conversion to an acid chloride (e.g., using SOCl₂ or (COCl)₂) followed by reaction with an amine to form an amide. This is a key step in building more complex pharmaceutical scaffolds.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound serves as a key building block in several areas:

-

Pharmaceutical Development: It is used as an intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] One notable application is as a putative cancer therapeutic. It has been shown to inhibit the growth of human breast and colon cancer cells by altering the metabolism of 3-hydroxyanthranilic acid, which leads to a reduction in melanin production.[2]

-

Agrochemicals: The molecule is a precursor in the formulation of herbicides and fungicides.[1] Its structure is suitable for incorporation into compounds that target biological pathways in weeds and fungi, such as amino acid synthesis or cell wall construction. While direct synthesis of a named commercial agrochemical from this specific starting material is not widely published, numerous patents describe the use of structurally related substituted benzoic acids for the synthesis of novel herbicidal compounds, highlighting its utility in this field.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this compound.

Table 4: GHS Hazard Information

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Skull and Crossbones |

| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life | Environment |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat. Avoid breathing dust.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Some suppliers recommend storage at 0-8°C for long-term stability.[1]

Conclusion

This compound (CAS 85740-98-3) is a synthetically valuable compound with well-defined properties and established protocols for its synthesis and analysis. Its utility as a precursor in the pharmaceutical and agrochemical industries is driven by the specific reactivity conferred by its trifunctionalized structure. This guide provides the foundational technical knowledge required for researchers and developers to effectively and safely utilize this compound in their work.

References

4-Chloro-3-methoxybenzoic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-methoxybenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This compound is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its substituted benzoic acid structure provides a versatile scaffold for the development of novel therapeutic agents and other biologically active molecules. This guide details the primary synthetic pathways to this compound, offering in-depth technical insights and field-proven protocols.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₇ClO₃, is a white to off-white crystalline solid.[2][3] Its strategic importance lies in its utility as a versatile intermediate in organic synthesis.[1] The presence of three distinct functional groups—a carboxylic acid, a chloro group, and a methoxy group—on the aromatic ring allows for a wide range of chemical modifications, making it a valuable precursor for complex molecular architectures.

In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents.[1] It is also a key component in the development of herbicides and pesticides in the agrochemical sector.[1] For instance, it is used in the synthesis of a key intermediate for the antiarrhythmic drug amiodarone.[4]

Core Synthesis Pathways

Two principal synthetic routes to this compound have been established, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale of production, and specific purity requirements.

Pathway A: Oxidation of 1-Chloro-2-methoxy-4-methylbenzene

This is a direct and widely employed method for the synthesis of this compound. It involves the oxidation of the methyl group of 1-chloro-2-methoxy-4-methylbenzene to a carboxylic acid.

Reaction Scheme:

Figure 1: Oxidation of 1-Chloro-2-methoxy-4-methylbenzene.

Causality Behind Experimental Choices:

-

Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong and cost-effective oxidizing agent capable of converting an alkyl side chain on an aromatic ring to a carboxylic acid. The reaction is typically performed in an aqueous solution.

-

Reaction Conditions: Refluxing the reaction mixture ensures that the reaction proceeds at a sufficient rate to achieve a good conversion. The vigorous stirring is necessary due to the heterogeneous nature of the reaction (the organic starting material and the aqueous permanganate solution).

-

Work-up Procedure: The filtration through diatomaceous earth is to remove the manganese dioxide (MnO₂) byproduct formed during the reaction. Washing the filtrate with ether removes any unreacted starting material and other non-polar impurities. Acidification with concentrated hydrochloric acid is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is sparingly soluble in acidic aqueous solutions.[4]

Detailed Experimental Protocol:

-

To a solution of crude 1-chloro-2-methoxy-4-methylbenzene (7.8 g, 50 mmol) in 300 mL of water, add potassium permanganate (19.8 g, 125 mmol).[4]

-

Heat the mixture to reflux and stir vigorously for 17 hours.[4]

-

After the reaction is complete, cool the mixture and filter it through a pad of diatomaceous earth. Wash the filter cake with hot water (200 mL).[4]

-

Wash the combined filtrate with diethyl ether (2 x 150 mL) to remove any unreacted starting material.[4]

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of less than 2.[4]

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to afford pure this compound.[4]

Quantitative Data Summary:

| Starting Material | Reagents | Reaction Time | Yield | Purity |

| 1-Chloro-2-methoxy-4-methylbenzene | KMnO₄, H₂O, HCl | 17 hours | 58% | High |

Table 1: Summary of Pathway A experimental data.[4]

Pathway B: Chlorination of 3-Methoxybenzoic Acid

This pathway involves the direct chlorination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-directing group, and the carboxylic acid group is a meta-directing group. Therefore, the substitution pattern of the starting material will direct the incoming chloro group to the desired position.

Reaction Scheme:

Figure 2: Chlorination of 3-Methoxybenzoic acid.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Various chlorinating agents can be used, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The choice of reagent can influence the reaction conditions and the regioselectivity of the chlorination. For instance, N-chlorosuccinimide is a milder chlorinating agent and can sometimes offer better control over the reaction.[5]

-

Catalyst: A Lewis acid catalyst, such as iron(III) chloride (FeCl₃), may be required to facilitate the electrophilic aromatic substitution, especially with less reactive chlorinating agents.

-

Solvent: The choice of solvent is critical and depends on the chosen chlorinating agent and catalyst. Aprotic solvents like dichloromethane or acetonitrile are commonly used.

Detailed Experimental Protocol (Illustrative):

Note: A specific, verified protocol for this direct chlorination was not found in the initial search. The following is a generalized procedure based on common organic chemistry practices.

-

Dissolve 3-methoxybenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane) in a flask equipped with a stirrer and a reflux condenser.

-

Add the chlorinating agent (e.g., N-chlorosuccinimide) and a catalytic amount of a Lewis acid (if required) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., sodium bisulfite solution to destroy excess chlorinating agent).

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Quantitative Data Summary:

| Starting Material | Reagents | Reaction Time | Yield | Purity |

| 3-Methoxybenzoic acid | Chlorinating Agent, Catalyst | Varies | Varies | Varies |

Table 2: Anticipated data for Pathway B.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Mass Spectrometry: Electrospray mass spectrometry (ES-MS) should show a parent ion peak corresponding to the molecular weight of the compound (186.59 g/mol ).[4][6] For example, an (M+H)⁺ peak would be observed at m/z = 187.[4]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns of the aromatic protons and carbons, as well as the methoxy and carboxylic acid groups.[7]

-

Infrared Spectroscopy: IR spectroscopy can identify the presence of the key functional groups, such as the C=O stretch of the carboxylic acid and the C-Cl and C-O stretches.[6]

-

Melting Point: The melting point of the purified compound should be sharp and consistent with the literature value (approximately 217-221 °C).[2]

Conclusion and Future Outlook

The synthesis of this compound is a well-established process with multiple viable pathways. The choice of a particular route will be dictated by factors such as cost, scale, and available equipment. The oxidation of 1-chloro-2-methoxy-4-methylbenzene is a robust and commonly used method. Further research may focus on developing more environmentally friendly and efficient catalytic methods for the direct chlorination of 3-methoxybenzoic acid. As a key building block, the demand for this compound is expected to remain strong, driven by ongoing research and development in the pharmaceutical and agrochemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. srinichem.com [srinichem.com]

- 4. This compound | 85740-98-3 [chemicalbook.com]

- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 6. This compound | C8H7ClO3 | CID 2063378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(85740-98-3) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to 4-Chloro-3-methoxybenzoic Acid: Synthesis, Properties, and Applications

Abstract

4-Chloro-3-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a critical building block in the synthesis of a diverse range of high-value chemical entities. Its unique arrangement of chloro, methoxy, and carboxylic acid functional groups imparts specific reactivity, making it an indispensable intermediate in the pharmaceutical, agrochemical, and analytical chemistry sectors. This technical guide provides an in-depth analysis of its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and a detailed overview of its key applications. Furthermore, it consolidates essential safety, handling, and toxicological data to ensure its responsible use in research and development settings. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this versatile compound in their work.

Chemical Identity and Physicochemical Properties

This compound is structurally defined by a benzoic acid core substituted with a chlorine atom at position 4 and a methoxy group at position 3. The IUPAC name for this compound is this compound.[1] This substitution pattern governs its reactivity, particularly in electrophilic substitution reactions and derivatization of the carboxylic acid group. The electron-donating methoxy group can influence the aromatic ring's nucleophilicity, while the carboxylic acid and chloro substituents act as electron-withdrawing groups.[2]

Key identifiers and physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Chloro-m-anisic Acid | [3][4][5] |

| CAS Number | 85740-98-3 | [1][6][7] |

| Molecular Formula | C₈H₇ClO₃ | [1][7] |

| Molecular Weight | 186.59 g/mol | [1][7] |

| Appearance | White to off-white powder or crystal | [3][7] |

| Melting Point | 209-221 °C | [4][5][7] |

| Boiling Point | 325.4 ± 22.0 °C (Predicted) | [5] |

| Density | 1.352 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.85 ± 0.10 (Predicted) | [5] |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)Cl | [1] |

| InChIKey | OXUUNDMDOOXPKY-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Rationale

The most common and scalable synthesis of this compound involves the oxidation of the corresponding methyl-substituted precursor, 1-chloro-2-methoxy-4-methylbenzene. This transformation leverages a robust and well-understood oxidation reaction.

Synthesis Workflow: Oxidation of 1-chloro-2-methoxy-4-methylbenzene

The diagram below outlines the key steps in the synthesis process.

References

- 1. This compound | C8H7ClO3 | CID 2063378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound | 85740-98-3 | TCI EUROPE N.V. [tcichemicals.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 85740-98-3 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

4-Chloro-3-methoxybenzoic acid molecular weight

An In-Depth Technical Guide to 4-Chloro-3-methoxybenzoic Acid for Advanced Research and Development

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a methoxy group, provides multiple reactive handles and modulates the electronic and steric properties of the molecule. This makes it a crucial intermediate in the synthesis of a wide array of target compounds, particularly in the pharmaceutical and agrochemical industries.[1] For researchers and drug development professionals, a thorough understanding of its properties, synthesis, purification, and analytical characterization is paramount for its effective utilization. This guide offers a comprehensive technical overview, grounded in established scientific principles, to empower scientists in leveraging this compound for their research and development endeavors.

Part 1: Physicochemical and Spectroscopic Profile

The foundational step in utilizing any chemical reagent is a complete understanding of its fundamental properties. This section details the core physical attributes and the expected spectroscopic signature of this compound, which is critical for its unambiguous identification and quality assessment.

Core Molecular Attributes

A summary of the key physicochemical properties is presented below. These values are essential for stoichiometric calculations, predicting solubility behavior, and ensuring proper handling and storage.

| Property | Value | Source(s) |

| Molecular Weight | 186.59 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Chloro-m-anisic acid | [3][4][5] |

| CAS Number | 85740-98-3 | [1][2][6] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 209-221 °C | [1][4] |

| Purity (Typical) | ≥98% (GC/HPLC) | [3][5] |

Structural Elucidation & Spectroscopic Signature

Confirming the identity and purity of this compound requires a multi-pronged analytical approach. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide a detailed "fingerprint" of the molecule.

We don't rely on a single technique because each provides a different piece of the structural puzzle. Mass Spectrometry gives us the molecular weight, confirming the elemental composition. IR Spectroscopy identifies the functional groups present—the carbonyl and hydroxyl of the carboxylic acid, and the C-O ether stretch. Finally, NMR spectroscopy provides the precise connectivity, showing how the atoms are arranged and confirming the substitution pattern on the aromatic ring. This orthogonal approach ensures the highest level of confidence in the material's identity.

Caption: Logical workflow for spectroscopic structural elucidation.

Expected Spectroscopic Data:

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | -COOH | ~11-13 ppm (broad singlet) | The acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal. |

| Aromatic H | ~7.4-7.9 ppm (3H, multiplet) | Protons on the aromatic ring have distinct chemical shifts based on their position relative to the electron-withdrawing chloro and carboxyl groups and the electron-donating methoxy group. | |

| -OCH₃ | ~3.9 ppm (singlet) | The three equivalent protons on the methoxy group appear as a sharp singlet. | |

| ¹³C NMR | C=O | ~165-170 ppm | The carbonyl carbon of the carboxylic acid is characteristic in this downfield region. |

| Aromatic C | ~110-160 ppm | Six distinct signals are expected for the aromatic carbons due to the asymmetric substitution. | |

| -OCH₃ | ~56 ppm | The carbon of the methoxy group typically appears in this region. | |

| IR Spec. | O-H stretch | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption for the hydrogen-bonded hydroxyl group of the carboxylic acid. |

| C=O stretch | 1680-1710 cm⁻¹ (strong) | Strong, sharp absorption for the carbonyl group. | |

| C-O stretch | ~1250 cm⁻¹ and ~1050 cm⁻¹ | Aromatic ether C-O stretches. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z 186 and 188 (~3:1 ratio) | The presence of a chlorine atom results in two characteristic peaks due to its isotopes (³⁵Cl and ³⁷Cl). |

Part 2: Synthesis and Purification

The reliable synthesis and effective purification of this compound are critical for obtaining high-quality material suitable for sensitive applications like drug discovery.

Synthetic Pathway: Oxidation of 1-Chloro-2-methoxy-4-methylbenzene

A common and robust method for preparing this compound is the oxidation of the corresponding methyl-substituted precursor, 1-chloro-2-methoxy-4-methylbenzene.[6]

Causality of Reagent Choice: Potassium permanganate (KMnO₄) is a powerful oxidizing agent well-suited for converting an alkyl side chain on an aromatic ring (a benzylic position) to a carboxylic acid. The reaction is typically performed in an aqueous solution under reflux. The robustness of the aromatic ring and the ether and chloro functional groups to these strong oxidizing conditions makes this a selective and high-yielding transformation. The initial product is the potassium salt, which precipitates upon acidification to yield the desired free acid.[6]

Caption: General workflow for the synthesis of this compound.

Protocol: Purification by Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7][8] The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Self-Validating Protocol Design: This protocol includes steps that inherently validate its success. The use of a minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, maximizing yield. Slow cooling promotes the formation of large, pure crystals, as impurities do not fit well into the growing crystal lattice.[7] The final purity can be readily checked by measuring the melting point; a sharp melting point close to the literature value indicates high purity.

Step-by-Step Methodology:

-

Solvent Selection: Begin by selecting an appropriate solvent. Water can be an effective solvent for many benzoic acid derivatives due to the polarity of the carboxylic acid group.[8][9] Ethanol or a mixed solvent system like ethanol/water may also be suitable.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Using excess solvent will significantly reduce the final yield.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.[9]

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step removes the activated charcoal (if used) and any insoluble impurities.[9]

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.[8]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.[10]

-

Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a modest temperature. Determine the mass to calculate the percent recovery and measure the melting point to assess purity.

Part 3: Applications in Research and Development

The specific arrangement of functional groups on this compound makes it a valuable precursor for creating more complex molecules with desired biological activities.

A Versatile Pharmacophore Building Block

In drug discovery, the chloro and methoxy groups are frequently used to tune a molecule's properties.[11]

-

Chloro Group: Increases lipophilicity, which can enhance membrane permeability. It can also participate in halogen bonding and block sites of metabolic attack, improving the pharmacokinetic profile of a drug candidate.

-

Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a key step in drug metabolism. Its position influences the overall electronic nature of the ring.

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic drugs.[1] Its structure is a component of more complex molecules designed to interact with specific biological targets, such as kinases or other enzymes.[12]

Agrochemical Synthesis

Beyond pharmaceuticals, this acid is a building block in the agrochemical sector. It is used in the development of novel herbicides and pesticides, where the specific substitution pattern is crucial for biological activity against target weeds or pests while maintaining selectivity for crops.[1]

Part 4: Quality Control and Analytical Procedures

Rigorous quality control is essential to ensure that the material used in research or as a synthetic intermediate is of the required purity. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[13][14]

Protocol: Purity Assessment by Reverse-Phase HPLC

Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds interact more strongly with the stationary phase and thus elute later than polar compounds.[15][16]

Caption: Standard workflow for HPLC purity analysis.

Step-by-Step Methodology:

-

System Preparation: Set up an HPLC system equipped with a C18 reverse-phase column, a UV detector, a pump, and an injector.[13]

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water. A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is often added to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.

-

Sample Preparation: Accurately weigh a small amount of the this compound and dissolve it in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.[13]

-

Method Development & Execution:

-

Set the column temperature (e.g., 30 °C).

-

Set the flow rate (e.g., 1.0 mL/min).[14]

-

Set the UV detection wavelength. A wavelength around 254 nm is often a good starting point for aromatic compounds.

-

Inject a small volume (e.g., 10 µL) of the prepared sample.

-

Run either an isocratic (constant mobile phase composition) or gradient (changing composition) elution to separate the main compound from any impurities.[16]

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The retention time of the main peak serves as an identifier for the compound under those specific conditions.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a strategic tool for the modern chemist. Its well-defined physicochemical properties, predictable spectroscopic signature, and robust synthetic accessibility make it a reliable starting point for complex molecular design. For professionals in drug discovery and materials science, a mastery of its synthesis, purification, and analytical validation is a prerequisite for innovation and success. This guide provides the technical foundation and practical insights necessary to confidently employ this versatile intermediate in advancing scientific frontiers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7ClO3 | CID 2063378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 85740-98-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound | 85740-98-3 [chemicalbook.com]

- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. drughunter.com [drughunter.com]

- 12. nbinno.com [nbinno.com]

- 13. 小分子高效液相色谱 [sigmaaldrich.com]

- 14. conductscience.com [conductscience.com]

- 15. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-Chloro-3-methoxybenzoic Acid in Organic Solvents

Introduction: Solubility as a Critical Parameter in Pharmaceutical Sciences

In the landscape of drug discovery and development, solubility is a foundational physicochemical property that dictates the ultimate bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API). A compound's ability to dissolve in a solvent system is a prerequisite for its absorption and subsequent interaction with biological targets. 4-Chloro-3-methoxybenzoic acid (C₈H₇ClO₃), a versatile intermediate in the synthesis of various therapeutic agents, presents a case study in the importance of understanding and quantifying solubility.[1][2] This guide provides an in-depth analysis of the solubility of this compound, offering a blend of theoretical grounding, quantitative data, and practical experimental protocols to empower researchers in their formulation and development efforts.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and chemical properties. Understanding these characteristics is the first step in predicting and explaining its behavior in different solvent environments.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [1][3] |

| Molecular Weight | 186.59 g/mol | [1][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 209-216 °C | [1] |

| IUPAC Name | This compound | [3] |

The structure of this compound features a carboxylic acid group (-COOH), a methoxy group (-OCH₃), and a chlorine atom (-Cl) attached to a benzene ring. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the methoxy group and chlorine atom contribute to the molecule's polarity and lipophilicity. These functional groups are the primary determinants of the molecule's interactions with various organic solvents.

Quantitative Solubility Data

While comprehensive, publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited, its general solubility characteristics can be inferred from its structure and data on structurally similar compounds. For instance, related compounds like 4-chloro-3-nitrobenzoic acid are noted to be soluble in alcohols (methanol, ethanol) and acetone, with limited solubility in water.[4][5][6] This suggests that polar organic solvents are likely effective at dissolving this compound.

The principle of "like dissolves like" is paramount. Polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO) are expected to be effective due to their ability to form hydrogen bonds or engage in dipole-dipole interactions with the carboxylic acid and methoxy groups of the solute. Conversely, non-polar solvents like hydrocarbons are expected to be poor solvents.

Given the scarcity of published data, experimental determination is crucial. The following section provides a robust protocol for this purpose.

Experimental Protocol: Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic solubility of a compound is the shake-flask method, as established by Higuchi and Connors.[7] This method ensures that a state of equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To accurately measure the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (purity ≥ 99%)[1]

-

Selected organic solvent (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure a solid phase remains after equilibrium is reached, confirming saturation.[7]

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is achieved.[8]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle. This step is critical to avoid contamination of the saturated solution.[9]

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles.[10] This phase separation is a crucial step to ensure only the dissolved compound is measured.[10]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV.[10] Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Calculation: Calculate the solubility by back-calculating from the diluted sample's concentration, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Workflow Diagram

Caption: Experimental workflow for equilibrium solubility determination.

Factors Influencing Solubility and Molecular Interactions

The solubility of this compound in a given solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Solvents like methanol and ethanol can effectively form hydrogen bonds with this group, breaking the solute's crystal lattice and promoting dissolution.

-

Polarity and Dipole-Dipole Interactions: The chlorine and methoxy groups, along with the carboxylic acid, create a significant molecular dipole. Polar aprotic solvents such as acetone or ethyl acetate can engage in strong dipole-dipole interactions, facilitating solubilization.

-

pH (in aqueous systems): Although this guide focuses on organic solvents, it's worth noting that in aqueous or mixed aqueous-organic systems, the solubility would be highly pH-dependent. In alkaline conditions, the carboxylic acid deprotonates to a carboxylate, which is significantly more polar and water-soluble.[5]

Diagram of Molecular Interactions

Caption: Key intermolecular forces driving solubility.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[3][11][12] Standard laboratory safety protocols should be strictly followed. Always handle the compound in a well-ventilated area or fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12][14] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[11][12]

Conclusion

The solubility of this compound is a critical determinant of its utility in pharmaceutical synthesis and formulation. This guide has outlined the key physicochemical properties of the molecule, provided a robust, self-validating protocol for the experimental determination of its equilibrium solubility, and discussed the underlying molecular interactions that govern its behavior in organic solvents. By applying the principles and methodologies described herein, researchers can generate the accurate and reliable solubility data necessary to advance their drug development programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 85740-98-3 [chemicalbook.com]

- 3. This compound | C8H7ClO3 | CID 2063378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sdichem.com [sdichem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-chloro-3-nitrobenzoic acid [chemister.ru]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. westliberty.edu [westliberty.edu]

4-Chloro-3-methoxybenzoic acid melting point

An In-depth Technical Guide to the Melting Point of 4-Chloro-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting point of this compound, a critical physicochemical parameter for its application in research and pharmaceutical development. The document details the theoretical and practical aspects of melting point determination, presents a consolidated summary of reported values, and offers a standardized protocol for accurate measurement. Furthermore, it explores the key factors that influence melting point values, emphasizing the importance of purity and analytical methodology. This guide is intended to serve as a valuable resource for scientists and researchers, ensuring the reliable characterization of this compound in a laboratory setting.

Introduction: The Significance of a Sharp Melting Point

In the realm of chemical and pharmaceutical sciences, the melting point is a fundamental and highly informative physical property of a solid crystalline compound. It is defined as the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. This characteristic is a reliable indicator of the compound's purity; impurities tend to depress and broaden the melting range.

This compound is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its precise molecular structure, featuring chloro and methoxy substitutions on a benzoic acid core, dictates its reactivity and physical properties. Accurate determination of its melting point is a crucial first step in its characterization, ensuring the identity and purity of the material before its inclusion in complex synthetic pathways or biological assays. An erroneous or broad melting point can signal the presence of contaminants, residual solvents, or isomeric impurities, which could have significant downstream consequences in a research or drug development pipeline.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's properties is essential for its effective use. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C8H7ClO3 | [2][3] |

| Molecular Weight | 186.59 g/mol | [1][2][3] |

| CAS Number | 85740-98-3 | [3][4] |

| Appearance | White to off-white powder/crystal | [1][5][6] |

| Purity | Typically ≥98% | [3] |

| Synonyms | 4-Chloro-m-anisic Acid | [5][6] |

Reported Melting Point of this compound

Various chemical suppliers and databases have reported the melting point of this compound. A summary of these reported values is presented below. The slight variations observed can be attributed to differences in the purity of the tested batches and the analytical method employed for determination.

| Reported Melting Point Range (°C) | Source |

| 209-216 | Chem-Impex[1] |

| 217.0 to 221.0 | TCI EUROPE N.V.[5] |

It is noteworthy that the structurally similar isomer, 3-Chloro-4-methoxybenzoic acid, exhibits a melting point of 216-218 °C.[7] This highlights the importance of precise analytical techniques to distinguish between isomers.

Experimental Protocol for Melting Point Determination

The following protocol outlines a standardized method for determining the melting point of this compound using a modern digital melting point apparatus. This self-validating system includes steps for calibration and sample preparation to ensure trustworthy and reproducible results.

Materials and Equipment

-

This compound sample

-

Melting point capillaries (open at one end)

-

Digital melting point apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

-

Mortar and pestle

-

Spatula

-

Melting point standards (e.g., benzophenone, caffeine)

Workflow for Accurate Melting Point Determination

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology

-

Apparatus Calibration:

-

Prior to sample analysis, verify the accuracy of the melting point apparatus using certified standards with known melting points that bracket the expected melting point of the sample.

-

Follow the manufacturer's instructions for calibration. If the apparatus reading deviates from the standard's known melting point, apply a correction factor to all subsequent measurements.

-

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvents can depress the melting point. If necessary, dry the sample under a vacuum.

-

Place a small amount of the sample into a clean, dry mortar and gently grind it into a fine, uniform powder. This ensures efficient heat transfer within the capillary.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the capillary and gently tap the closed end on a hard surface to pack the sample tightly into the bottom.

-

The final packed sample height should be between 2-3 mm. A larger sample size can lead to a broader melting range.

-

-

Melting Point Measurement:

-

Place the loaded capillary into the sample holder of the melting point apparatus.

-

Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., around 195 °C).

-

Set the heating ramp rate to 1-2 °C per minute. A slower ramp rate in the vicinity of the melting point is crucial for accuracy.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset point).

-

Continue heating and record the temperature at which the last solid crystal melts (the meniscus point).

-

The melting point is reported as the range between the onset and meniscus points.

-

-

Data Analysis and Reporting:

-

Perform the measurement in triplicate to ensure reproducibility.

-

Report the average melting point range.

-

If the observed melting range is broad (> 2 °C), it may indicate the presence of impurities.

-

Factors Influencing the Melting Point of this compound

The precise melting point of this compound is contingent upon several factors. Understanding these variables is key to interpreting experimental results correctly.

Caption: Factors Affecting Melting Point Measurement.

-

Purity: This is the most significant factor. The presence of even small amounts of impurities disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This results in a depression of the melting point and a broadening of the melting range. Potential impurities in this compound could include unreacted starting materials from its synthesis or side products.[4]

-

Heating Rate: If the sample is heated too quickly, the temperature of the heating block may rise faster than the temperature of the sample, leading to an artificially high and broad melting point reading. A ramp rate of 1-2 °C per minute is standard for accurate determination.

-

Sample Packing: A loosely packed sample will not conduct heat uniformly, resulting in a wider melting range.

-

Polymorphism: While not explicitly reported for this compound, some molecules can exist in different crystalline forms (polymorphs), each with its own distinct melting point.

Conclusion

The melting point of this compound, consistently reported in the range of 209-221 °C, is a critical parameter for its identification and quality control in research and drug development.[1][5] Adherence to a rigorous and standardized experimental protocol, including proper sample preparation and instrument calibration, is paramount for obtaining accurate and reproducible data. Any significant deviation from the established melting point range should prompt further investigation into the sample's purity and integrity. This guide provides the necessary framework for researchers to confidently determine and interpret the melting point of this compound, ensuring the quality of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7ClO3 | CID 2063378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 85740-98-3 [chemicalbook.com]

- 5. This compound | 85740-98-3 | TCI EUROPE N.V. [tcichemicals.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. m.chemicalbook.com [m.chemicalbook.com]

Spectroscopic Characterization of 4-Chloro-3-methoxybenzoic Acid: A Technical Guide

Introduction

4-Chloro-3-methoxybenzoic acid (C₈H₇ClO₃, Mol. Wt.: 186.59 g/mol ) is a substituted benzoic acid derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its precise molecular structure, featuring a carboxylic acid, a methoxy group, and a chlorine atom on a benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for structure verification, purity assessment, and quality control in research and development settings.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound. As experimentally verified spectra for this specific compound are not universally available in public databases, this document leverages established spectroscopic principles and data from closely related analogs to provide a robust, predictive, and instructional framework. We will explore the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and deduce the connectivity of atoms.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The substitution pattern on the aromatic ring is trisubstituted (1, 2, 4 pattern), which will result in a complex but interpretable splitting pattern for the aromatic protons. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups exert opposing electronic effects, influencing the chemical shifts of the aromatic protons. The carboxylic acid proton itself is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and hydrogen bonding.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Assigned Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

|---|---|---|---|---|

| COOH | ~13.0 | Broad Singlet | - | 1H |

| H-6 | ~7.71 | Doublet | J ≈ 2.0 Hz | 1H |

| H-2 | ~7.65 | Doublet of Doublets | J ≈ 8.5, 2.0 Hz | 1H |

| H-5 | ~7.45 | Doublet | J ≈ 8.5 Hz | 1H |

| OCH₃ | ~3.90 | Singlet | - | 3H |

Note: These are predicted values based on substituent effects and analysis of similar compounds. Actual experimental values may vary slightly.

Interpretation:

-

Aromatic Region: The proton at position 5 (H-5) is ortho to the chlorine and will appear as a doublet coupled to H-6. H-2 is ortho to the carboxylic acid group and will be a doublet of doublets, coupled to both H-5 (meta) and H-6 (ortho). H-6 is ortho to the methoxy group and will appear as a doublet coupled to H-5. The specific downfield shifts are a net result of the deshielding effects of the carbonyl and chloro groups and the shielding effect of the methoxy group.

-

Methoxy Group: The three protons of the methoxy group (-OCH₃) are chemically equivalent and do not couple with other protons, resulting in a sharp singlet. Its chemical shift around 3.90 ppm is characteristic for an aryl methyl ether.

-

Carboxylic Acid Proton: The -COOH proton is highly deshielded and its signal is often broad due to chemical exchange with trace amounts of water in the solvent.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will produce a single peak. The chemical shifts are highly sensitive to the electronic environment. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The quaternary carbons (C-1, C-3, C-4) will typically have lower intensities than the protonated carbons (C-2, C-5, C-6, and the methoxy carbon).

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Assigned Carbon | Predicted Chemical Shift (δ) ppm |

|---|---|

| C=O | ~166.5 |

| C-3 (C-OCH₃) | ~155.0 |

| C-4 (C-Cl) | ~133.0 |

| C-1 (C-COOH) | ~131.0 |

| C-5 | ~130.0 |

| C-2 | ~123.0 |

| C-6 | ~114.0 |

| OCH₃ | ~56.0 |

Note: These are predicted values. Quaternary carbon assignments (C-1, C-3, C-4) can be confirmed with 2D NMR techniques.

Interpretation:

-

Carbonyl Carbon: The C=O carbon is significantly deshielded by the two oxygen atoms, placing its resonance far downfield.

-

Aromatic Carbons: The carbon attached to the methoxy group (C-3) is shielded by its electron-donating effect, while the carbon bonded to chlorine (C-4) is deshielded. The chemical shifts of the protonated carbons (C-2, C-5, C-6) are influenced by the combined effects of all three substituents.

-

Methoxy Carbon: The -OCH₃ carbon signal appears in the typical range for an ether methyl group.

NMR Experimental Protocol

Trustworthiness: This protocol ensures a self-validating system by using a deuterated solvent with a known residual peak for chemical shift referencing and an internal standard if high precision is required.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample to ensure high magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover a range of approximately -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, we expect to see characteristic absorptions for the carboxylic acid (O-H and C=O stretches), the aryl-alkyl ether (C-O stretch), and the substituted aromatic ring.

Predicted IR Absorption Bands (Solid Phase, KBr or ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| ~1600, ~1470 | C=C stretch | Aromatic Ring | Medium |

| ~1250 | C-O stretch | Aryl-Alkyl Ether | Strong |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid | Medium |

| ~800-900 | C-H bend (out-of-plane) | Aromatic Ring | Medium-Strong |

| ~750 | C-Cl stretch | Aryl Halide | Medium |

Source: Typical vibrational frequencies are compiled from standard spectroscopy texts and data for similar compounds.[2]

Interpretation:

-

The most prominent feature will be a very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.

-

A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. Its position confirms the presence of the carbonyl group.

-

The strong absorption around 1250 cm⁻¹ is indicative of the asymmetric C-O-C stretch of the aryl-alkyl ether (methoxy group).

-

The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and out-of-plane C-H bending vibrations below 900 cm⁻¹.

IR Experimental Protocol (ATR)

Trustworthiness: Attenuated Total Reflectance (ATR) is a rapid, reproducible technique for solid samples requiring minimal preparation, ensuring data integrity.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FT-IR spectrometer is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, we expect to see a molecular ion peak corresponding to its molecular weight. A critical feature will be the isotopic pattern of chlorine: the presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 natural abundance will result in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by 2 m/z units with a ~3:1 intensity ratio.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Ion Identity | Interpretation |

|---|---|---|

| 186 / 188 | [M]⁺ / [M+2]⁺ | Molecular ion peak, showing the characteristic 3:1 chlorine isotope pattern.[1] |

| 171 / 173 | [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 169 / 171 | [M - •OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid (alpha cleavage). |

| 141 / 143 | [M - •COOH]⁺ | Loss of the carboxyl radical. |

| 126 | [M - •CH₃ - •Cl]⁺ | Subsequent loss of a chlorine radical after methyl loss. |

| 108 | [M - •COOH - •Cl]⁺ | Subsequent loss of a chlorine radical after carboxyl loss. |

Interpretation of Fragmentation: Under electron ionization (EI), the molecular ion ([C₈H₇ClO₃]⁺) is formed. This high-energy ion can then fragment through several predictable pathways. The most stable fragments will be more abundant.

-

Loss of •OH (m/z 169/171): A common fragmentation for benzoic acids, forming a stable acylium ion.

-

Loss of •CH₃ (m/z 171/173): Cleavage of the methyl group from the ether linkage.

-

Loss of •COOH (m/z 141/143): Loss of the entire carboxylic acid group as a radical, leaving a chloromethoxybenzene radical cation.

Mass Spectrometry Experimental Protocol (ESI)

Trustworthiness: Electrospray Ionization (ESI) is a soft ionization technique that is excellent for confirming molecular weight, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[1]

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Quadrupole or Ion Trap instrument).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition (Positive Ion Mode):

-

Set the instrument to positive ion detection mode.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal for the ion of interest.

-

Acquire a full scan mass spectrum over a range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).

-

The expected [M+H]⁺ ion will appear at m/z 187 and 189, again showing the ~3:1 chlorine isotope ratio.[1]

-

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

-

Mass Spectrometry confirms the molecular weight (186.59 g/mol ) and the presence of one chlorine atom.

-

IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid, a methoxy group, and an aromatic ring.

-

¹H and ¹³C NMR Spectroscopy provide the final, detailed picture, confirming the 1,2,4-trisubstituted pattern of the aromatic ring and the precise connectivity of all atoms in the molecule.

Collectively, these techniques provide a self-validating system where the data from each analysis must be consistent with the proposed structure and with the data from the other techniques.

Safety and Handling

Researchers handling this compound should consult the full Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

-

Hazards: Based on aggregated GHS data, this compound may be toxic if swallowed and very toxic to aquatic life.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

biological activity of 4-Chloro-3-methoxybenzoic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-3-methoxybenzoic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The this compound scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. As a substituted benzoic acid, it possesses a rigid, planar core amenable to chemical modification, particularly at the carboxylic acid functional group. This guide provides a comprehensive analysis of the known biological activities of the parent compound and the projected therapeutic potential of its derivatives. While direct, systematic studies on a broad library of its derivatives are not extensively documented, a thorough review of structurally related compounds allows for the formulation of compelling hypotheses. We will explore the rationale and methodologies for synthesizing key derivatives and project their potential applications in oncology, anti-inflammatory therapy, and antimicrobial discovery, grounding these hypotheses in established mechanisms of action and providing robust protocols for their experimental validation.

Part 1: The this compound Core Scaffold

The parent compound, this compound, serves as the foundational building block for the derivatives discussed herein. Its chemical identity and properties are well-characterized.

Physicochemical Properties [1][2][3]

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| CAS Number | 85740-98-3 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 219 °C[4] |

| IUPAC Name | this compound |

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through the oxidation of a corresponding toluene derivative. The causality behind this choice lies in the robustness and scalability of permanganate oxidation.

Experimental Protocol: Potassium Permanganate Oxidation

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-chloro-2-methoxy-4-methylbenzene (1 equivalent).

-

Oxidant Addition: Add an aqueous solution of potassium permanganate (KMnO₄, 2.5 equivalents).

-

Reaction Execution: Heat the mixture to reflux and stir vigorously for 16-20 hours. The progress can be monitored by thin-layer chromatography (TLC). The vigorous stirring is critical to ensure sufficient interaction between the organic substrate and the aqueous oxidant.

-

Workup: After cooling, filter the reaction mixture through celite to remove the manganese dioxide byproduct. Wash the filter cake with hot water.

-

Purification: Wash the aqueous filtrate with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH < 2.

-

Isolation: The this compound product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Known Biological Activity of the Parent Compound